molecular formula C9H10FNO4S B2646516 5-(Ethylsulfamoyl)-2-fluorobenzoic acid CAS No. 632300-30-2

5-(Ethylsulfamoyl)-2-fluorobenzoic acid

Cat. No. B2646516
CAS RN: 632300-30-2
M. Wt: 247.24
InChI Key: QBGVEYAQSZDGOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . The exact structure would need to be confirmed through these or similar methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be analyzed using various techniques. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The exact properties would need to be determined experimentally.

Scientific Research Applications

Biological Materials Analysis

5-(Ethylsulfamoyl)-2-fluorobenzoic acid has been instrumental in the study of biological materials. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, which has broad applications in biological research (Ellman, 1959).

Therapeutic Applications

In therapeutic research, Wu et al. (2016) developed in situ formed hydrogels for the co-delivery of metformin and 5-fluorouracil, leveraging 4-formylbenzoic acid as a cross-linking agent. This demonstrates potential applications in colon cancer treatment (Wu et al., 2016).

Chemical Synthesis and Screening

Miller and Mitchison (2004) used 5-fluoro-2-nitrobenzoic acid in the synthesis and phenotypic screening of a guanine-mimetic library, showcasing its utility in chemical synthesis and drug discovery (Miller & Mitchison, 2004).

Protein Engineering and Biotherapeutic Applications

Liu et al. (2021) discussed the incorporation of novel chemical bonds into proteins for research and therapeutic applications. They genetically encoded a new latent bioreactive unnatural amino acid, demonstrating expansive applications in protein engineering and biotherapeutics (Liu et al., 2021).

Pharmaceutical Synthesis

Deng et al. (2015) reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis, highlighting its significance in the pharmaceutical industry (Deng et al., 2015).

Drug Carrier Research

Bag et al. (2016) synthesized a water-stable, microporous MOF, demonstrating an outstanding loading capacity for 5-fluorouracil, indicating its potential as a drug carrier (Bag et al., 2016).

Mechanism of Action

The mechanism of action of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid is not specified in the literature I have access to. It’s important to note that the mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The safety data sheet (SDS) for 5-(Ethylsulfamoyl)-2-fluorobenzoic acid was not found in the literature I have access to. An SDS would provide information on the potential hazards of the compound, including physical, health, and environmental hazards, as well as guidance on handling, storage, and emergency measures .

properties

IUPAC Name

5-(ethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVEYAQSZDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylsulfamoyl)-2-fluorobenzoic acid

Synthesis routes and methods

Procedure details

To a 5 ml Biotage microwave reaction tube was added 5-(chlorosulfonyl)-2-fluorobenzoic acid (0.4 g, 1.68 mmol) and a Teflon covered magnetic stir-bar followed by 2.5 ml of THF. To the resulting mixture was added 10N aqueous NaOH (0.369 ml, 3.38 mmol) with stirring. After formation of a cloudy suspension, ethylamine (0.838 ml, 1.68 mmol) was added as a 2M solution in THF. The reaction vessel was capped and heated to 110° C. for 1.1 min in a Biotage Initiator 8 microwave set at high absorbance. Reaction mixture was then diluted with 4 ml acetonitrile and acidified with 6M aqueous HCl (0.670 ml, 4.02 mmol). Water was removed from the mixture by adding excess anhydrous Na2SO4 and subsequent filtration. The filtered was washed with acetonitrile and DMF. The combined filtrates were concentrated with rotary evaporation, yielding the crude 5-[(ethylamino)sulfonyl]-2-fluorobenzoic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
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Quantity
0.369 mL
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reactant
Reaction Step Two
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0.838 mL
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
Initiator 8
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0 (± 1) mol
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reactant
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0.67 mL
Type
reactant
Reaction Step Five
Quantity
4 mL
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solvent
Reaction Step Six
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Quantity
2.5 mL
Type
solvent
Reaction Step Seven

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